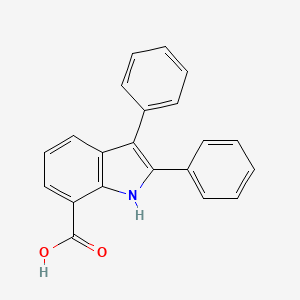

2,3-diphenyl-1H-indole-7-carboxylic acid

Description

Contextual Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Organic Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.gov Its prevalence in natural products and its versatile chemical properties have made it a focal point for the development of new therapeutic agents. nih.govrsc.org

In the realm of drug discovery, the indole nucleus is recognized as a "privileged pharmacophore". researchgate.netproteopedia.org This term signifies a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a wide array of pharmacological activities. researchgate.net Indole derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.gov The structural versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and target specificity. nih.gov This adaptability has led to the development of numerous indole-containing drugs for a variety of diseases. nih.gov

The incorporation of a carboxylic acid group onto the indole scaffold gives rise to indole-carboxylic acid derivatives, a subclass with significant importance in chemical biology. This functional group can drastically alter the physicochemical properties of the parent indole, often enhancing its solubility and ability to form specific interactions with biological macromolecules. In many instances, the carboxylic acid moiety acts as a key hydrogen bond donor and acceptor, enabling strong and specific binding to the active sites of enzymes and receptors. mdpi.com This is particularly evident in the design of enzyme inhibitors, where the carboxylate can mimic the substrate or interact with key amino acid residues. mdpi.comthieme-connect.com Research has shown indole-2-carboxylic and indole-3-carboxylic acid derivatives to be effective inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), highlighting their potential in developing treatments for viral infections and cancer. thieme-connect.com

Classification and Structural Context of 2,3-Diphenyl-1H-Indole-7-Carboxylic Acid

This compound is an organic molecule characterized by a central indole core. Its structure is distinguished by the presence of two phenyl groups attached to positions 2 and 3 of the indole ring, and a carboxylic acid group (-COOH) at position 7.

Based on its investigated biological activity, this compound is classified as a Pim-1 kinase inhibitor. nih.gov Pim-1 is a proto-oncogene that encodes a serine/threonine kinase, which is involved in critical cellular processes such as cell survival and proliferation. proteopedia.org The inhibition of this kinase is a validated strategy in the development of anticancer agents.

The specific placement of the bulky phenyl groups at the C2 and C3 positions, combined with the hydrogen-bonding capability of the C7-carboxylic acid, defines its interaction with the Pim-1 kinase active site. The crystal structure of the compound in complex with the enzyme (PDB ID: 3BGZ) confirms its binding mode, providing a structural basis for its inhibitory activity. nih.govrcsb.orgpdbj.org

Table of Compound Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | bu.edu |

| Molecular Formula | C₂₁H₁₅NO₂ | wwpdb.org |

| Molecular Weight | 313.35 g/mol | wwpdb.org |

| CAS Number | 197313-74-9 | PubChem |

Detailed Research Findings

The primary research identifying the significance of this compound was a 2008 study published in the Journal of Medicinal Chemistry. nih.gov The study aimed to discover novel inhibitors of the proto-oncogene Pim-1 kinase to supplement hits from a high-throughput screen.

Key Findings from the Study:

Discovery via Computational Docking: The compound was identified from a library of approximately 700,000 commercially available molecules using a Glide docking program. nih.govacs.org

Biological Activity: Out of 96 compounds selected for biological assay, this compound (designated as compound 3 in the study) was one of four confirmed active inhibitors. nih.gov

Inhibition Potency: It demonstrated an inhibition constant (Kᵢ) of 4.5 µM against Pim-1 kinase. nih.govpdbj.org

Structural Confirmation: Crucially, the binding mode predicted by the docking simulation was confirmed by solving the X-ray crystal structure of the compound bound to Pim-1 kinase. nih.gov This structure is publicly available in the Protein Data Bank under the accession code 3BGZ . rcsb.orgbu.eduwwpdb.org The solved structure revealed key hydrogen bond interactions between the inhibitor and the hinge region of the kinase, a critical feature for many kinase inhibitors. nih.gov

This research exemplifies a successful application of computational methods in drug discovery, leading to the identification of a novel indole-based kinase inhibitor and providing a detailed structural understanding of its mechanism of action. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-21(24)17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,22H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDUXWVPIEHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407427 | |

| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197313-74-9 | |

| Record name | 2,3-Diphenyl-1H-indole-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197313749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-diphenyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYL-1H-INDOLE-7-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BFF2LV9EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Studies of Indole Carboxylic Acid Chemistry

Mechanisms of Carboxylic Acid Formation and Cleavage in Indole (B1671886) Systems

The formation and cleavage of the carboxylic acid group in indole systems are fundamental transformations with significant implications in synthetic chemistry and chemical biology.

The photorelease of carboxylic acids from indoline (B122111) derivatives, particularly 1-acyl-7-nitroindolines, has been a subject of detailed mechanistic investigation. These compounds serve as photoactivated protecting groups, allowing for the rapid release of carboxylates in aqueous solutions upon irradiation. nih.gov

The currently accepted mechanism, supported by product studies, deuterium (B1214612) isotope effects, kinetic analyses, and nanosecond laser flash photolysis, proceeds through the triplet excited state (T1). nih.govucalgary.ca The key step involves a photochemical transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group, forming a critical intermediate known as an acetic nitronic anhydride (B1165640). nih.govucalgary.ca

From this nitronic anhydride intermediate, two primary, competing reaction pathways emerge, the predominance of which is dictated by the water content of the solvent system. nih.govucalgary.ca

In solutions with high water content: The major pathway is an AAL1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid and the formation of a 7-nitrosoindole, following the tautomerization of an initial nitroso-3H-indole intermediate. nih.govquora.com

In solutions with low water content: The prevailing mechanism shifts to a standard addition-elimination pathway (AAC2). In this scenario, a water molecule acts as a nucleophile, attacking the nitronic anhydride intermediate to release the carboxylic acid and the corresponding nitroindoline. nih.govucalgary.caquora.com

Laser flash photolysis studies have identified a transient species with a maximum absorbance at 450 nm, which is attributed to the nitronic anhydride intermediate. The rapid decay of this species in aqueous media, with an observed rate constant (kobs) of 5 x 106 s−1, corresponds to the release of the carboxylic acid on a submicrosecond timescale. nih.govucalgary.caquora.com

Table 1: Key Intermediates and Pathways in the Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines

| Intermediate/Pathway | Description | Solvent Condition Favoring Pathway |

| Acetic Nitronic Anhydride | Photogenerated intermediate formed by acyl group transfer from nitrogen to a nitro group oxygen. | - |

| AAL1-like Cleavage | Intramolecular redox reaction leading to carboxylic acid and 7-nitrosoindole. | High water content |

| AAC2 Mechanism | Nucleophilic attack by water leading to carboxylic acid and nitroindoline. | Low water content |

Catalytic Reaction Mechanisms Involving Indoles and Carboxylic Acids

Catalytic methods provide efficient and atom-economical routes for the functionalization of indoles using carboxylic acids as readily available starting materials.

A significant advancement in indole functionalization is the direct C-H alkylation using carboxylic acids, a reaction catalyzed by cobalt complexes. A notable catalytic system employs a combination of Co(acac)3 and the tripodal phosphine (B1218219) ligand 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos). nih.govucalgary.ca This system, in the presence of a co-catalyst, effectively catalyzes the reductive alkylation of indoles with a variety of carboxylic acids. nih.govucalgary.ca

The efficiency of the cobalt-catalyzed reductive C-H alkylation of indoles is significantly enhanced by the presence of a Lewis acid co-catalyst. Aluminum triflate, Al(OTf)3, has been identified as a particularly effective additive. nih.govucalgary.ca The Lewis acid is believed to play a crucial role in the activation of the catalytic system. Blank experiments have demonstrated that all three components of the catalytic system—the cobalt precursor, the phosphine ligand, and the Lewis acid—are essential for the reductive alkylation to occur. ucalgary.ca The partial degradation of the indole starting material observed in some cases has been primarily attributed to the presence of the acidic additive. ucalgary.ca

Table 2: Components of the Catalytic System for Reductive C-H Alkylation of Indoles

| Component | Role |

| Co(acac)3 | Cobalt precursor |

| 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos) | Phosphine ligand |

| Al(OTf)3 | Lewis acid co-catalyst |

| H2 | Reductant |

Electron Transfer and Redox Pathways in Indole Chemistry

The indole nucleus is inherently electron-rich, making it susceptible to oxidation and participation in electron transfer processes. Indole derivatives are well-known electroactive compounds that are readily oxidized at carbon-based electrodes. researchgate.net The electrochemical oxidation of indole compounds is generally an irreversible, pH-dependent process. researchgate.net

The pyrrole (B145914) ring of the indole nucleus is typically more reactive than the benzene (B151609) ring, with oxidation often occurring at the C2 position. researchgate.net The electrochemical oxidation of many indole derivatives proceeds with the transfer of one electron and one proton. researchgate.net

Single-electron transfer (SET) mechanisms are also pivotal in various synthetic transformations of indoles. For instance, a modular indole formation from a 2-iodoaniline (B362364) derivative and a ketone can be mediated by a single-electron transfer process. ic.ac.uk Furthermore, visible-light-promoted SET pathways can enable highly regioselective reactions without the need for directing groups. researchgate.net

The electronic transitions within the indole chromophore involve a partial electron transfer from the pyrrole moiety to the benzene portion of the ring system. libretexts.org

Nucleophilic and Electrophilic Pathways in Indole-Carboxylic Acid Derivatives

The reactivity of indole-carboxylic acid derivatives is characterized by a duality of nucleophilic and electrophilic pathways, centered on both the indole nucleus and the carboxylic acid functionality.

The indole ring is highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of attack for electrophiles. researchgate.netic.ac.uk This high reactivity is a consequence of the delocalization of the nitrogen lone pair electrons into the ring system. If the C3 position is blocked, electrophilic substitution can occur at other positions, most commonly C2. researchgate.net

The carboxylic acid group and its derivatives, such as esters and amides, are defined by the electrophilicity of the carbonyl carbon. These functional groups undergo nucleophilic acyl substitution, a pathway where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel a leaving group. ucalgary.calibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > anhydrides > thioesters > esters ≈ carboxylic acids > amides > carboxylates. libretexts.org This trend is inversely correlated with the basicity of the leaving group. libretexts.org

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,3-diphenyl-1H-indole-7-carboxylic acid, these simulations have been instrumental in elucidating its interactions with protein targets, such as the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). This protein is a key target in cancer therapy, and indole-based structures have been identified as potential inhibitors. nih.gov

The prediction of how a ligand binds to its target is fundamental for understanding its biological function. Algorithms like CDOCKER, which is a CHARMM-based docking tool, utilize molecular dynamics (MD) based simulated annealing to explore the conformational space of the ligand. nih.gov This process helps in identifying low-energy binding poses within the active site of a protein.

For this compound, its binding mode has been characterized through its interaction with the Mcl-1 protein (PDB ID: 3BGZ). nih.gov In this complex, the indole (B1671886) scaffold serves as a core structure. The carboxylic acid moiety is crucial, often forming a salt bridge with a positively charged residue, such as Arginine (R263), in the binding pocket. nih.gov The two phenyl groups at the 2- and 3-positions of the indole ring typically extend into hydrophobic pockets of the target protein, establishing favorable van der Waals and π-π stacking interactions. nih.govfrontiersin.org This orientation anchors the molecule firmly within the binding site, which is a critical factor for its inhibitory activity.

| Interacting Group of Ligand | Target Protein Residue(s) | Type of Interaction |

| Carboxylic Acid | Arginine (R263) | Salt Bridge / Hydrogen Bond |

| Indole Phenyl Ring | Alanine (A227), Methionine (M231) | Hydrophobic Interactions |

| Diphenyl Groups | Hydrophobic Pockets (P2, P3) | van der Waals, π-π Stacking |

This table summarizes the predicted binding interactions of this compound within the Mcl-1 protein active site, based on structural data and related inhibitor studies. nih.gov

Docking programs use scoring functions to estimate the binding affinity between the ligand and its target. These scores, such as the Glide SP (Standard Precision) docking score, provide a numerical value that helps in ranking potential drug candidates. biorxiv.org A lower (more negative) score generally indicates a more favorable binding interaction. For instance, in studies of similar heterocyclic compounds, docking scores have ranged from -6.0 to -11.5 kcal/mol, with more negative values suggesting stronger binding. nih.govajchem-a.comnih.gov

While specific SP docking scores for this compound are not extensively documented in publicly available literature, its experimentally determined binding affinity (Ki) against Mcl-1 has been reported to be in the nanomolar range, indicating a potent interaction. nih.gov Such experimental validation is the ultimate test of the predictions made by docking simulations. biorxiv.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical groups are important for biological activity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com These models use molecular descriptors—physicochemical properties of the molecules—to predict the activity of new, untested compounds. biointerfaceresearch.com

While comprehensive QSAR studies focusing specifically on a series of this compound analogs are not widely published, the general principles of QSAR are frequently applied to indole derivatives. researchgate.netresearchgate.netmdpi.com A typical QSAR study would involve developing a regression model that correlates descriptors (e.g., hydrophobicity, electronic properties, steric factors) with the inhibitory concentration (IC50) of the compounds against a specific target. mdpi.com Such models provide valuable guidance for designing more potent derivatives.

The analysis of substituent effects provides qualitative SAR insights. For this compound, each substituent plays a critical role in its binding to targets like Mcl-1. nih.gov

7-Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor. Its ability to form a salt bridge with residues like arginine is often essential for high-affinity binding. nih.gov The deprotonated, anionic form of the carboxylic acid is typically the active state in physiological conditions. nih.gov

Indole NH Group: The nitrogen atom in the indole ring can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. mdpi.com

| Substituent | Position | Role in Biological Activity |

| Carboxylic Acid | 7 | Forms critical salt bridge/hydrogen bonds; essential for affinity. |

| Phenyl Group | 2 | Occupies hydrophobic pocket; enhances binding through van der Waals forces. |

| Phenyl Group | 3 | Occupies a separate hydrophobic pocket; contributes to selectivity and affinity. |

| Indole NH | 1 | Acts as a hydrogen bond donor to anchor the ligand. |

This table outlines the influence of the primary substituents of this compound on its biological activity.

Conformational Analysis and Molecular Dynamics Studies

Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its interactions.

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the rotation around single bonds. A key area of interest is the conformation of the carboxylic acid group. Carboxylic acids can exist in different conformations, with the syn conformation generally being more stable in the gas phase. escholarship.org However, in a solution or within a protein binding site, the anti conformation may also be present. The specific conformation adopted by the carboxylic acid can significantly impact its ability to form hydrogen bonds with a target protein. escholarship.org

Molecular dynamics (MD) simulations can provide deeper insights by modeling the atomic-level movements of the ligand-protein complex over time. researchgate.net These simulations can assess the stability of the predicted binding pose from docking studies, reveal the flexibility of the ligand and protein, and identify key dynamic interactions that are not apparent from static models. Such studies would be valuable for confirming the stability of the interactions between this compound and its biological targets. biointerfaceresearch.com

Ligand Efficiency and Drug-Likeness Analysis

Computational and theoretical investigations play a crucial role in modern drug discovery by predicting the potential of a chemical compound to be developed into a therapeutic agent. This in silico analysis focuses on evaluating the "drug-likeness" of a molecule, which helps in prioritizing candidates for further experimental testing. For this compound, this analysis primarily revolves around its adherence to established guidelines such as Lipinski's Rule of Five.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally bioavailable drug in humans. isfcppharmaspire.com These properties, which include absorption, distribution, metabolism, and excretion (ADME), are influenced by the physicochemical characteristics of the molecule. wikipedia.org

One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.orgresearchgate.net This rule stipulates that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The computed physicochemical properties of this compound are summarized in the table below, allowing for an assessment of its compliance with Lipinski's Rule of Five.

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 313.3 g/mol | < 500 | Yes |

| XLogP3 (log P) | 4.9 | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 3 | ≤ 10 | Yes |

As indicated in the table, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, its calculated lipophilicity (XLogP3) is within the acceptable range, and it possesses a suitable number of hydrogen bond donors and acceptors. nih.gov This compliance suggests that the compound has a favorable profile for oral bioavailability.

Further detailed physicochemical properties computed for this compound are presented below, offering additional insights into its molecular characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C21H15NO2 |

| Exact Mass | 313.11 g/mol |

| Topological Polar Surface Area | 53.1 Ų |

| Heavy Atom Count | 24 |

| Rotatable Bond Count | 3 |

Information regarding the ligand efficiency (LE) of this compound is not available in the provided search results. Ligand efficiency is a metric used to evaluate the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. To calculate ligand efficiency, data on the binding affinity (such as IC50 or Ki) of the compound to a specific biological target is required.

Biological Activities and Mechanistic Insights in Vitro and Non Clinical Research

Modulation of Enzyme Activity (In Vitro)

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. nih.gov The inhibition of this enzyme is being explored as a potential therapeutic strategy for type 2 diabetes, as elevated hepatic glucose production is a key feature of the disease. nih.gov

A series of indole (B1671886) derivatives, including analogs of 2,3-diphenyl-1H-indole-7-carboxylic acid, have been investigated as allosteric inhibitors of FBPase. nih.gov These inhibitors are designed to bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces its catalytic activity. nih.gov Specifically, research has identified novel FBPase inhibitors with an indole-2-carboxylic acid scaffold bearing an N-acylsulfonamide moiety at the 3-position. nih.gov X-ray crystallography studies have revealed the structural basis for the inhibitory activity of these compounds, providing insights for the design of more potent and structurally distinct FBPase inhibitors. nih.gov

| Compound Class | Target Enzyme | Inhibition Type | Potential Application |

| Indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) | Allosteric | Type 2 Diabetes |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition. nih.govnih.gov

While direct studies on this compound are not specified, various indole-based compounds have been synthesized and evaluated for their AChE inhibitory activity. nih.gov These studies have shown that the indole scaffold can serve as a basis for the development of potential AChE inhibitors. For instance, a series of indene-hydrazide conjugates were synthesized and showed varying degrees of AChE inhibition. nih.gov

Receptor Modulation (In Vitro)

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a significant role in various physiological processes. unc.edu Allosteric modulators of the CB1 receptor are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site. realmofcaring.org This can lead to either an enhancement (positive allosteric modulation, PAM) or a reduction (negative allosteric modulation, NAM) of the effects of the natural ligands (endocannabinoids) or other externally administered compounds. nih.govnih.gov

Indole-2-carboxamides, which are structurally related to this compound, have been identified as a promising scaffold for developing allosteric modulators of the CB1 receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted on these compounds to understand how different chemical modifications affect their allosteric properties. researchgate.net For example, modifications at the C3 position of the indole ring have been shown to significantly influence the allosteric modulation of the orthosteric site. researchgate.net

| Modulator Type | Target Receptor | Mechanism | Potential Advantage |

| Positive Allosteric Modulator (PAM) | Cannabinoid Receptor 1 (CB1) | Enhances the effect of orthosteric ligands | Greater therapeutic specificity and reduced side effects |

| Negative Allosteric Modulator (NAM) | Cannabinoid Receptor 1 (CB1) | Reduces the effect of orthosteric ligands | Fine-tuning of receptor activity |

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation

Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that acts as a ligand-dependent transcription factor. nih.gov It is a key regulator of immune responses and inflammation and is considered a promising therapeutic target for autoimmune diseases. nih.govfrontiersin.org RORγt plays a crucial role in the development and function of Th17 cells, which are involved in the pathology of various autoimmune conditions. frontiersin.org

While direct modulation by this compound has not been detailed, the broader family of retinoic acid receptor-related orphan receptors (RORs), including RORα and RORγ, are known to be regulated by various ligands. nih.govuniprot.org These receptors are involved in a wide array of physiological processes, including metabolism, development, and immune function. nih.govmdpi.com The identification of ligands that can modulate the activity of these receptors is an active area of research. nih.gov

HIV-1 Fusion Inhibition (targeting glycoprotein (B1211001) gp41)

The entry of the human immunodeficiency virus (HIV-1) into host cells is a critical step in its life cycle and is mediated by the viral envelope glycoprotein, which consists of gp120 and gp41 subunits. nih.gov The gp41 protein plays a crucial role in the fusion of the viral and cellular membranes. nih.govresearchgate.net Consequently, gp41 has emerged as a key target for the development of HIV-1 fusion inhibitors. nih.govresearchgate.net

Research has focused on developing small molecule inhibitors that can target a conserved hydrophobic pocket on gp41, thereby preventing the conformational changes necessary for membrane fusion. nih.gov A series of indole compounds have been identified as fusion inhibitors through structure-based drug design. nih.gov Experimental studies have shown a strong correlation between the binding affinities of these compounds to the hydrophobic pocket and their ability to inhibit viral fusion and replication. nih.gov

Cellular Assays (In Vitro)

Antiproliferative Effects on Cancer Cell Lines (e.g., HCT116, A549, MCF-7, K562, Colo-38)

No specific data is available for the antiproliferative effects of this compound on the HCT116, A549, MCF-7, K562, or Colo-38 cancer cell lines. However, the indole scaffold is a common feature in many compounds investigated for their anticancer potential. For instance, various substituted bis-indole derivatives have been screened for their ability to suppress cell proliferation in vitro across multiple cancer cell lines, including HCT116, A549, and MCF-7. mdpi.com Similarly, other classes of indole derivatives, such as indole-2-carboxamides and indole-aryl-amides, have also demonstrated cytotoxic effects against various tumor cell lines. nih.govnih.gov

Induction of Apoptosis

The ability of this compound to induce apoptosis, or programmed cell death, has not been specifically documented. Research on related structures, such as certain indole-2-carboxylic acid derivatives, has identified them as potent inducers of apoptosis in cancer cells. nih.govnih.govmdpi.com These related compounds were found to trigger cell death pathways, a key mechanism for many anticancer agents. mdpi.com

Interaction with Cellular Components (e.g., Tubulin)

There is no direct evidence in the available literature to confirm that this compound interacts with tubulin. However, the inhibition of tubulin polymerization is a known mechanism of action for certain classes of indole-containing compounds. semanticscholar.orgmdpi.com Specifically, the 2,3-diarylindole scaffold has been reported in the literature as a potential inhibitor of tubulin polymerization. nih.gov Compounds that interfere with tubulin dynamics can disrupt microtubule formation, leading to cell cycle arrest and apoptosis, making them a focus of cancer drug discovery. nih.govacs.org

Other Pharmacological Activities (In Vitro/Non-Clinical)

Antioxidant and Radical-Scavenging Activity

Specific studies measuring the antioxidant and radical-scavenging activity of this compound are not present in the retrieved search results. The indole nucleus is known to possess antioxidant properties, and various 2-phenyl-1H-indole derivatives have been evaluated for their capacity to scavenge free radicals using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. ijpsonline.comresearchgate.net The antioxidant potential of such compounds is often linked to their ability to donate a hydrogen atom to stabilize free radicals.

Anti-inflammatory Properties (General Indole Derivatives)

While there is no specific information on the anti-inflammatory properties of this compound, the indole ring is a core component of several well-known anti-inflammatory drugs, such as Indomethacin (B1671933). chemrxiv.org Research into other structurally similar molecules, like 2,3-bis(p-methoxyphenyl)indole, has been conducted to evaluate their anti-inflammatory potential. acs.org The mechanisms for anti-inflammatory action in indole derivatives can be diverse, often involving the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

Antimicrobial Properties (General Indole Derivatives)

The indole nucleus is a fundamental structural motif in a vast number of biologically active compounds, and its derivatives have demonstrated significant antimicrobial properties. scilit.comeurekaselect.comingentaconnect.comcolab.ws Research has confirmed that various indole derivatives exhibit promising activity against a wide spectrum of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

One of the mechanisms contributing to antibiotic resistance in Staphylococcus aureus is the action of the NorA efflux pump, which can expel a variety of structurally different drugs from the bacterial cell. nih.gov Certain indole derivatives, such as 5-nitro-2-phenylindole, have been identified as inhibitors of this pump, highlighting a potential mechanism for their antibacterial action. nih.gov

Studies have shown that newly synthesized indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties possess significant antimicrobial activity. nih.gov For instance, certain indole-thiadiazole and indole-triazole derivatives have shown notable effectiveness against S. aureus with MIC values as low as 6.25 µg/mL. nih.gov The range of MIC values for a series of such derivatives against various bacterial and fungal strains was found to be between 3.125 and 50 µg/mL. nih.gov

The antifungal potential of indole derivatives has also been well-documented. Indole-linked triazole derivatives have demonstrated excellent antifungal activities against Candida albicans and Candida krusei, which are significant fungal pathogens, particularly in the context of multidrug-resistant infections. nih.gov Natural indole derivatives, such as scholarisins I, II, III, and F extracted from Alstonia rupestri, have shown potent antifungal activity against Giberella publicaris and Cercospora nicotianae with MIC values in the micromolar range. mdpi.com Similarly, melokhanines B, D, E, and F from Melodinus khasianus exhibited antibacterial activity against Pseudomonas aeruginosa. mdpi.com

| Microorganism | Compound Type | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Indole-Thiadiazole/Indole-Triazole | 6.25 - >50 |

| MRSA | General Indole Derivatives | 3.125 - 50 |

| Escherichia coli | General Indole Derivatives | 3.125 - 50 |

| Bacillus subtilis | General Indole Derivatives | 3.125 - 50 |

| Candida albicans | General Indole Derivatives | 3.125 - 50 |

| Candida krusei | General Indole Derivatives | 3.125 - 50 |

Antitubercular and Antimalarial Activities (General Indole Derivatives)

Indole derivatives have been extensively studied for their potential as antitubercular and antimalarial agents. nih.govresearchgate.net Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.goveurekaselect.com This has spurred the search for new, effective antitubercular drugs, with indole-based compounds emerging as a promising area of research. researchgate.netwjpsonline.com

A wide variety of functionalized indoles, including simple indoles, fused indoles, and isatin (B1672199) derivatives, have demonstrated activity against MTB. nih.goveurekaselect.com For example, a series of indole amide analogues were evaluated for their activity against the M. tuberculosis H37Rv strain, with some compounds showing promising MICs between 1.56 and 6.25 µg/mL. researchgate.net The gut microbiota metabolite, indole propionic acid, has also been shown to inhibit the growth of MTB both in vitro and in vivo. nih.goveurekaselect.com

In the realm of antimalarial research, indole derivatives have also shown significant promise. nih.gov Meridianins, a class of marine-derived indole alkaloids, are known for their kinase inhibitory and antimalarial activities. nih.gov Synthetic modifications of the meridianin structure have led to derivatives with enhanced potency. For instance, a 2-nitro-4-trifluoromethyl sulfonamide derivative of meridianin displayed promising activity against both the D6 and W2 strains of Plasmodium falciparum, with IC50 values of 2.56 and 3.41 µM, respectively. nih.gov Further modifications of the meridianin C-ring led to an analog with potent antitubercular activity against the H37Rv strain of MTB, showing an MIC of 5.2 µM. nih.gov This highlights the potential for developing dual-action agents from the indole scaffold.

| Compound Type | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indole Amide Analogues | Mycobacterium tuberculosis H37Rv | MIC | 1.56-6.25 µg/mL | researchgate.net |

| Meridianin C-ring Modified Analog | Mycobacterium tuberculosis H37Rv | MIC | 5.2 µM | nih.gov |

| Meridianin C | Mycobacterium tuberculosis H37Rv | MIC | 111.1 µM | nih.gov |

| Meridianin G | Mycobacterium tuberculosis H37Rv | MIC | 304.8 µM | nih.gov |

| Meridianin Sulfonamide Derivative (14v) | Plasmodium falciparum (D6 strain) | IC50 | 2.56 µM | nih.gov |

| Meridianin Sulfonamide Derivative (14v) | Plasmodium falciparum (W2 strain) | IC50 | 3.41 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Impact of Substituent Position and Nature (e.g., Phenyl Rings, Halogenation)

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole core and any associated phenyl rings. mdpi.com Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.govnih.gov

For 2,3-diphenyl indole structures, the substitution pattern on the phenyl rings is a key determinant of activity. In the context of antimalarial activity, the presence of a 5-chloro group on the indole ring of 2-(4-amino sulfonyl phenyl)-3-phenyl indole derivatives was found to diminish activity compared to the unsubstituted analogs. researchgate.net This suggests that halogenation at certain positions can be detrimental to a specific biological effect.

Conversely, halogenation can also enhance activity. In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 antagonists, fluorine-substituted compounds were more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution on the indole ring itself is also critical. For this same series, substitution at position 4 was the least favorable, whereas substitution at position 7 was the most favorable for activity. researchgate.net This indicates that for structures related to this compound, the presence of the carboxylic acid group at the C7 position may be advantageous for certain biological interactions.

Further SAR studies on anticancer indole derivatives have revealed that the presence of halogen atoms (F, Cl, Br) at position 5 or 7 of the indole ring can have a significant effect on cytotoxicity. mdpi.com The presence of an aryl group substituted with bromine at position 3 or 5 also showed favorable results for tyrosine kinase inhibition. mdpi.com These findings underscore the complex interplay between the type of substituent, its position, and the resulting biological activity. researchgate.netnih.gov

Pharmacophore Identification

The indole scaffold is widely regarded as a "privileged structure" or a key pharmacophore in drug discovery, capable of binding to numerous receptors with high affinity. eurekaselect.comnih.govnih.gov A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For indole derivatives, the core bicyclic structure serves as the fundamental scaffold, with specific substitutions providing the necessary interactions with biological targets. nih.gov

Pharmacophore modeling studies have been employed to understand the requirements for various biological activities. For instance, a pharmacophore hypothesis for antiamyloidogenic activity of indole and isatin derivatives was generated to distinguish between active and inactive compounds. mdpi.com Similarly, SAR studies on a series of substituted azaindoles as inhibitors of Trypanosoma brucei led to the identification of a pharmacophore associated with high potency. acs.org

While a specific pharmacophore model for this compound is not detailed in the available literature, general features can be inferred. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. The phenyl rings at positions 2 and 3 contribute significantly to the molecule's size, shape, and hydrophobic character, which are critical for binding to target proteins. The carboxylic acid at position 7 introduces a key acidic site, capable of forming strong hydrogen bonds or ionic interactions, which can be crucial for anchoring the molecule within a receptor's active site.

Correlation of Structural Features with Specific Biological Responses

Specific structural modifications to the indole framework can lead to distinct and predictable biological responses. Even modest changes can significantly alter a compound's molecular target and mechanism of action. nih.gov

For example, in a study of 3-substituted indoles, two closely related analogs were found to induce cell cycle arrest at different phases; one caused a G1 arrest while the other caused a G2 arrest, indicating that small structural changes dramatically impacted their molecular targets within the cell. nih.gov This highlights the sensitivity of biological systems to the precise architecture of inhibitor molecules.

In the context of anti-inflammatory agents, a series of 3-methyl-2-phenyl-1-substituted-indole derivatives were designed as indomethacin analogs. Within this series, compounds featuring a methanesulphonyl group showed the highest in vitro and in vivo anti-inflammatory and analgesic activities. nih.gov This demonstrates a clear correlation between the presence of the methanesulphonyl moiety and the desired biological response.

The substitution on the phenyl rings of 2,3-diphenyl indoles also correlates with specific activities. As previously mentioned, the introduction of a 5-chloro group on the indole ring of certain 3-phenyl indole derivatives led to a decrease in antimalarial activity. researchgate.net This direct correlation informs medicinal chemists that for this particular scaffold and activity, electron-withdrawing groups at the C5 position are unfavorable. The strategic modification of the indole core and its substituents is therefore a powerful tool for fine-tuning the biological profile of a compound. colab.wsresearchgate.netnih.gov

Future Research Directions and Translational Perspectives

Design of Novel 2,3-Diphenyl-1H-Indole-7-Carboxylic Acid Analogues with Enhanced Potency and Selectivity

Future research will focus on the rational design and synthesis of new analogues of this compound to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core indole (B1671886) scaffold. nih.gov For instance, the introduction of various substituents on the phenyl rings or the indole nucleus can significantly influence the compound's interaction with target proteins.

The synthesis of derivatives with modified carboxylic acid groups, such as esters or amides, could also lead to compounds with improved pharmacokinetic profiles. For example, research on indole-2-carboxylic acid derivatives has shown that such modifications can yield potent inhibitors of enzymes like Fructose-1,6-bisphosphatase (FBPase). researchgate.net Similarly, the development of indole-2-carboxamides has been explored for their potential as PI3Kα/EGFR inhibitors in cancer therapy. nih.gov These approaches can be adapted to the this compound scaffold to generate new therapeutic candidates.

Exploration of Undocumented Biological Activities

While the primary biological activities of this compound are being established, its full therapeutic potential may extend to other areas. The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity. nih.gov This suggests that this compound and its derivatives could exhibit a wide range of pharmacological effects.

Future investigations should explore potential applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, various indole derivatives have demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.aiomicsonline.org Screening this compound against a broad panel of biological targets could uncover novel therapeutic uses. The diverse biological activities associated with the indole moiety, including hypnotic, sedative, and antidepressant effects, further warrant a broader investigation into the potential applications of this compound. scispace.com

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is essential for its clinical translation. Future research should employ advanced techniques to identify its specific molecular targets and signaling pathways. This includes proteomics-based approaches to identify binding proteins and transcriptomics to analyze changes in gene expression.

For instance, understanding how this compound modulates cellular pathways can provide insights into its therapeutic effects and potential side effects. Mechanistic studies on similar indole derivatives have revealed their ability to inhibit enzymes like bacterial topoisomerase IV and DNA gyrase, or fungal lanosterol (B1674476) 14α-demethylase. omicsonline.org Elucidating the precise mechanism of action for this compound will be critical for its development as a therapeutic agent.

Development of New Synthetic Methodologies for Diversification

The development of efficient and versatile synthetic methods is crucial for generating a diverse library of this compound analogues for biological screening. While established methods like the Fischer indole synthesis are valuable, novel approaches can offer improved yields and greater structural variety. mdpi.com

Future research in this area could focus on one-pot synthesis procedures or the use of novel catalysts to streamline the synthetic process. nih.gov For example, new methods for preparing bisindolylmaleimides have been developed that are highly efficient and tolerate a variety of functional groups. unam.mx The development of solid-phase synthesis techniques could also facilitate the rapid generation of a large number of derivatives for high-throughput screening. rsc.org

Application of Advanced Computational Techniques in Drug Design

Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can play a pivotal role in accelerating the drug discovery process for this compound derivatives. espublisher.com These methods allow for the prediction of binding affinities and the visualization of interactions between the compound and its biological targets. rsc.org

Structure-based drug design and molecular modeling have been successfully employed to identify new series of indole-2-carboxamides as potential anticancer agents. nih.govresearchgate.net By creating a computational model of the target protein, researchers can design novel analogues with improved binding characteristics. This in silico approach can help prioritize the synthesis of compounds with the highest potential for therapeutic activity, thereby saving time and resources. The use of artificial intelligence in this process is also expected to provide new avenues for the discovery of novel 2-phenylindole (B188600) compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,3-diphenyl-1H-indole-7-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves formylation at specific positions of indole precursors, followed by hydrolysis and functional group reduction. For example, sodium borohydride (NaBH₄) can reduce aldehyde intermediates to hydroxymethyl groups, as demonstrated in analogous indole-carboxylic acid syntheses . Key steps include:

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce aldehyde groups.

- Hydrolysis : Treat intermediates with aqueous acetic acid to generate carboxylic acid derivatives.

- Reduction : Employ NaBH₄ in ethanol for selective reduction of aldehyde groups. Optimization involves adjusting reaction time (3–5 hours for reflux) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazolone in analogous reactions) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for particulate filtration and EN 166-compliant face shields to prevent ocular exposure .

- Skin Protection : Inspect nitrile gloves prior to use and employ proper removal techniques to avoid contamination .

- Environmental Controls : Avoid drainage system contamination; use fume hoods for volatile steps .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

Methodological Answer:

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for phenyl and indole protons) and carboxylic acid protons (broad peak near δ 12–14 ppm).

- IR : Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]⁺ expected at m/z 325.1312) .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic challenges (e.g., twinning, disorder) in the crystal structure of this compound?

Methodological Answer: SHELXL’s robust refinement algorithms handle twinned data by partitioning intensity contributions from overlapping reflections. For disordered phenyl groups:

Q. How to reconcile contradictions between NMR purity and chromatographic data (e.g., HPLC showing impurities)?

Methodological Answer:

- NMR Integration : Compare integral ratios of diagnostic peaks (e.g., carboxylic acid protons vs. aromatic signals).

- HPLC-MS Coupling : Identify impurities via retention time shifts and fragmentation patterns.

- Recrystallization : Purify using DMF/acetic acid mixtures (8:2 v/v) to remove polar byproducts .

Q. What computational strategies predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess protonation states of the carboxylic acid group.

- Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen-bonding networks with explicit solvent models. Validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.